Product packaging for L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12xi)-(Cat. No.:CAS No. 151990-70-4)

L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12xi)-

Cat. No.: B611924
CAS No.: 151990-70-4
M. Wt: 722.8 g/mol
InChI Key: HPNWHOBVFZEFCZ-UHFFFAOYSA-N
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Description

Core Polyketide Structure: 2,8-Dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic Acid

At the heart of zaragozic acid E lies a distinctive and highly oxygenated bicyclic core: 4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid. researchgate.netdrugfuture.comslideplayer.comblogspot.com This core structure is a common feature among all zaragozic acids and is characterized by a bicyclic ketal system. researchgate.netwikipedia.orgtoku-e.comnih.gov The 2,8-dioxabicyclo[3.2.1]octane ring system is decorated with multiple hydroxyl and carboxylic acid groups, contributing to its complex stereochemistry and biological activity. researchgate.netslideplayer.com The formation of this intricate core is a key aspect of the biosynthesis of zaragozic acids. researchgate.net

Distinguishing Side Chains and Their Stereochemistry

What distinguishes zaragozic acid E from other zaragozic acids are the two side chains attached to the core at positions C1 and C6. researchgate.netdrugfuture.comwikipedia.orgtoku-e.com The C1-alkyl side chain is a (E,5R)-5-methyl-8-phenyloct-3-enyl group. nih.gov The C6-acyl side chain is a (E,6R)-6-methyl-9-phenylnon-4-enoyl group. nih.gov The specific stereochemistry of these side chains, along with the stereocenters within the core, is crucial for the molecule's specific biological function. The complete IUPAC name for zaragozic acid E, which precisely describes its stereochemistry, is (1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-1-[(E,5R)-5-methyl-8-phenyloct-3-enyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid. nih.gov

Evolution of Nomenclature: Zaragozic Acid E (formerly Zaragozic Acid D5)

The nomenclature of the zaragozic acids has evolved as new members of the family have been discovered and characterized. Zaragozic acid E was previously known as zaragozic acid D5. researchgate.net This change in name reflects the ongoing research and refinement of the classification of this complex family of natural products.

Microbial Producers and Fermentation Processes

The production of zaragozic acids is distributed across a wide taxonomic array of Ascomycota and their anamorphic states. researchgate.net Different fungal species or even strains are known to produce specific members of the zaragozic acid family.

The inaugural members of the zaragozic acid family were discovered through the fermentation of a sterile, unidentified fungal culture (ATCC 20986) isolated from a water sample of the Jalón river in Spain. drugfuture.comwikipedia.orgebi.ac.uk This particular fungus was found to be a producer of zaragozic acid A. wikipedia.orgpnas.orgglpbio.comapexbt.com Fermentation was conducted in a multi-stage process, beginning with mycelial growth in a liquid medium followed by inoculation onto a solid-state fermentation medium to yield the target compound. pnas.orgresearchgate.net

Zaragozic acid B is produced by the fungus Sporomiella intermedia (ATCC 20985). wikipedia.orgcdnsciencepub.comcdnsciencepub.com This coprophilous, or dung-loving, fungus was originally isolated from rabbit dung collected near Tucson, Arizona. pnas.org The fermentation process for producing zaragozic acid B is similar to that for zaragozic acid A, involving a two-tiered approach that starts with liquid culture growth before transferring to a solid-state medium for production. pnas.orgresearchgate.net

Leptodontium elatius var. elatius (ATCC 70411) is the microbial source of zaragozic acids C, E, and F. cdnsciencepub.comcdnsciencepub.com This fungus was first isolated from a wood sample in the Joyce Kilmer Forest in North Carolina. pnas.org The production of these zaragozic acids, including zaragozic acid E, is achieved through a two-stage fermentation process, where mycelial growth from a liquid culture is used to inoculate a solid-state fermentation medium. pnas.orgcdnsciencepub.com

Fungi belonging to the genus Mollisia have also been identified as producers of zaragozic acids. researchgate.net Specifically, Mollisia sp. SANK 10294 has been found to produce zaragozic acid D3. researchgate.nettandfonline.com These fungi contribute to the known diversity of microbial sources for this class of compounds.

The keratinophilic fungus Amauroascus niger is known to produce zaragozic acids D and D2. wikipedia.orgcdnsciencepub.comcdnsciencepub.comwikipedia.org This finding expands the ecological niches of fungi capable of synthesizing the complex zaragozic acid scaffold. tandfonline.com

The following table summarizes the primary fungal producers for various zaragozic acids.

Fungal ProducerZaragozic Acid(s) Produced
Unidentified Sterile Fungus (ATCC 20986)Zaragozic acid A wikipedia.orgpnas.org
Sporomiella intermediaZaragozic acid B wikipedia.orgcdnsciencepub.comcdnsciencepub.com
Leptodontium elatiusZaragozic acids C, E, F cdnsciencepub.comcdnsciencepub.com
Mollisia sp.Zaragozic acid D3 researchgate.nettandfonline.com
Amauroascus nigerZaragozic acids D, D2 wikipedia.orgcdnsciencepub.comcdnsciencepub.com

Mollisia species

Proposed Biosynthetic Pathways of the Bicyclic Core

The biosynthesis of the characteristic 2,8-dioxabicyclo[3.2.1]octane core of the zaragozic acids is a subject of significant scientific inquiry. wikipedia.orgnih.gov It is understood to be a polyketide synthase pathway. wikipedia.orgwikipedia.org Labeling studies have provided crucial insights, indicating that the core's carbon scaffold is constructed from several key precursors: acetate, methionine, succinate, and benzoic acid. wikipedia.orgwikipedia.org

The pathway involves a highly reducing polyketide synthase (HRPKS) which is primed with a benzoic acid starter unit. nih.gov This is followed by an extension with oxaloacetate, an intermediate from the citric acid cycle, to generate a complex tricarboxylic acid-containing product. nih.gov Reconstitution studies have demonstrated that only three enzymes are essential to produce this key intermediate in a heterologous host: the HRPKS, a citrate (B86180) synthase, and a hydrolase. nih.gov

Two primary pathways have been proposed for the subsequent formation of the bicyclic ring structure from acyclic precursors. researchgate.net These proposals differ in the specifics of the cyclization and oxidation steps that lead to the final, stable core structure shared by all zaragozic acids. researchgate.net This core structure is critical as it mimics presqualene diphosphate (B83284), enabling it to potently inhibit the enzyme squalene (B77637) synthase. nih.govnih.gov

Intermediates in the Biosynthetic Pathway

The construction of the complex zaragozic acid molecule relies on specific key intermediates that channel primary metabolites into this specialized secondary metabolic pathway.

Alkyl Citrate Intermediates

The biosynthesis of the characteristic bicyclic core of zaragozic acids is understood to proceed through the formation of alkyl citrate intermediates. researchgate.netnih.govresearchgate.net This initial step involves the condensation of an acyl-CoA precursor with oxaloacetate, a reaction catalyzed by a specialized alkyl citrate synthase. goettingen-research-online.de Genetic analysis of zaragozic acid-producing fungi, such as Curvularia lunata, has identified a citrate synthase gene within the zaragozic acid biosynthetic gene cluster, supporting the role of citrate-like molecules as foundational building blocks. rsc.org These alkyl citrate natural products feature two adjacent asymmetric centers and an alkyl chain, which can range from simple aliphatic chains to more oxidized structures. omicsdi.org Further enzymatic modifications and cyclizations of these intermediates ultimately lead to the formation of the complex zaragozic acid scaffold.

Farnesyl Diphosphate (FPP) Accumulation

Zaragozic acids are exceptionally potent, picomolar competitive inhibitors of the enzyme squalene synthase. nih.govnih.gov This enzyme catalyzes the first committed step in sterol biosynthesis—the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. wikipedia.org The potent inhibition of squalene synthase by zaragozic acids leads to a significant accumulation of its substrate, FPP, within the cell. nih.govresearchgate.netoup.com

This buildup of FPP has been observed in various cell types, including mammalian cells and yeast, following treatment with zaragozic acid. nih.govoup.com The excess FPP is then diverted into alternative metabolic routes. A primary fate for the accumulated FPP is its conversion first to farnesol (B120207) and subsequently to farnesoic acid. nih.govresearchgate.net This is followed by further oxidation to form a series of farnesol-derived dicarboxylic acids (FDDCAs), which are then excreted. researchgate.netebi.ac.uk In studies involving mice treated with zaragozic acid A, these FDDCAs become the major end products of FPP metabolism found in urine. ebi.ac.uk The accumulation of FPP is a direct and significant metabolic consequence of the inhibitory action of zaragozic acids. researchgate.netoup.com

Directed Biosynthesis for Analogues and Derivatives

The biosynthetic machinery of zaragozic acid-producing fungi has demonstrated a degree of flexibility, allowing for the generation of novel analogues through directed biosynthesis. researchgate.netnih.gov This strategy involves supplying the fungal culture with synthetic precursors that are structurally similar to the natural side-chain precursors.

Exogenous Precursor Feeding Strategies

Researchers have successfully employed exogenous precursor feeding to create new zaragozic acid derivatives. nih.gov In these experiments, an unidentified sterile fungus known to produce zaragozic acid A was supplied with various aromatic carboxylic acids not native to its standard metabolism. ebi.ac.uknih.gov The fungus was able to incorporate these supplied compounds into the zaragozic acid structure in place of the natural phenyl group on the C-1 alkyl side chain. nih.gov

Examples of successfully incorporated exogenous precursors include:

2-Furoic acid

2-Thiophenecarboxylic acid

3-Thiophenecarboxylic acid

2-Fluorobenzoic acid

3-Fluorobenzoic acid

4-Fluorobenzoic acid ebi.ac.uknih.gov

This technique demonstrates the substrate tolerance of the biosynthetic enzymes involved in constructing the side chains of the molecule.

Production of New Members and Analogues

The feeding of exogenous precursors has led to the successful production and isolation of a series of new zaragozic acid A analogues. nih.gov These new compounds retain the core bicyclic structure but feature modified side chains corresponding to the supplied precursor. ebi.ac.uknih.gov Crucially, all the new analogues generated through this method were found to possess potent, picomolar inhibitory activity against squalene synthase, comparable to the parent compound. ebi.ac.uknih.gov

The table below details the novel analogues produced through these directed biosynthesis experiments.

Exogenous Precursor FedResulting Group at C-6' of the C-1 Alkyl Side ChainReference
2-Furoic acid2-Furyl ebi.ac.uknih.gov
2-Thiophenecarboxylic acid2-Thiophenyl ebi.ac.uknih.gov
3-Thiophenecarboxylic acid3-Thiophenyl ebi.ac.uknih.gov
2-Fluorobenzoic acido-Fluorophenyl ebi.ac.uknih.gov
3-Fluorobenzoic acidm-Fluorophenyl ebi.ac.uknih.gov
4-Fluorobenzoic acidp-Fluorophenyl ebi.ac.uknih.gov

Impact on Related Metabolic Pathways

The inhibition of squalene synthase and the consequent accumulation of FPP have significant downstream effects on other related metabolic pathways that utilize FPP as a branch point intermediate. oup.compnas.org Instead of being channeled exclusively into sterol synthesis, the buildup of FPP causes a metabolic overflow into other isoprenoid pathways. oup.com

In mammalian cells, this redirection leads to an increase in the synthesis of other essential isoprenoids, including dolichol, dolichyl phosphate (B84403), and ubiquinone. oup.com This effect has been explored as a potential therapeutic strategy for certain congenital disorders of glycosylation (CDG) where increasing the cellular pool of dolichol could be beneficial. ebi.ac.uk Furthermore, treatment of rats with zaragozic acid A has been shown to cause an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels. wikipedia.org Other studies have noted that the inhibition of hepatic sterol synthesis can lead to the induction of CYP2B enzymes, suggesting that an accumulating isoprenoid may activate cellular receptors that regulate gene expression. ebi.ac.uk

Mevalonate (B85504) Pathway Modulation

The mevalonate pathway is a critical metabolic route responsible for the production of isoprenoids, which are precursors for a wide array of essential molecules, including cholesterol and dolichol. Zaragozic acids directly impact this pathway by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene. toku-e.comwikipedia.org

Inhibition of squalene synthase by zaragozic acids leads to a significant reduction in cholesterol synthesis. nih.govpnas.org This blockage causes the accumulation of upstream metabolites in the mevalonate pathway. apexbt.com Specifically, studies have shown that treatment with zaragozic acid A results in the accumulation of farnesyl diphosphate and its dephosphorylated form, farnesol. apexbt.com This buildup of FPP can then be redirected toward other biosynthetic pathways that utilize this intermediate.

Research has demonstrated that this modulation of the mevalonate pathway can have further downstream effects. For instance, in human neuroblastoma cells, treatment with zaragozic acid stimulated the activity of α-secretase, an enzyme involved in the processing of the amyloid-beta protein precursor, a key factor in Alzheimer's disease. nih.gov This effect was attributed to the reduction in cellular cholesterol levels. nih.gov

Furthermore, the accumulation of farnesol due to squalene synthase inhibition by zaragozic acid B in the fungus Candida albicans has been suggested to contribute to the compound's fungicidal activity. nih.gov

Table 1: Effects of Zaragozic Acid on Mevalonate Pathway Intermediates and Related Processes

Organism/Cell TypeZaragozic Acid AnalogueObserved EffectReference
Rat LiverZaragozic Acid A, B, CPotent competitive inhibitors of squalene synthase with Ki values of 78 pM, 29 pM, and 45 pM, respectively. pnas.org
Hep G2 CellsZaragozic Acid A, B, CInhibition of cholesterol synthesis. pnas.org
MouseZaragozic Acid AInhibition of acute hepatic cholesterol synthesis; accumulation of farnesyl diphosphate and farnesol. apexbt.com
Human Neuroblastoma CellsZaragozic Acid~3-fold increase in α-secretase activity and ~30% reduction in cellular cholesterol. nih.gov
Candida albicansZaragozic Acid BEightfold increase in farnesol production. nih.gov

Dolichol-linked Oligosaccharide Biosynthesis

The inhibition of squalene synthase by zaragozic acids has a significant and beneficial impact on the biosynthesis of dolichol-linked oligosaccharides. Dolichol phosphate serves as a lipid anchor for the assembly of oligosaccharide chains in the endoplasmic reticulum, a crucial step in the N-linked glycosylation of proteins. uzh.ch The biosynthesis of both dolichol and cholesterol originates from a common precursor, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate pathway. uzh.ch

By blocking the diversion of FPP towards cholesterol synthesis, zaragozic acid A effectively increases the metabolic flux towards dolichol synthesis. uzh.chresearchgate.net This redirection of FPP leads to an increase in the cellular pool of dolichol phosphate.

This effect has been particularly studied in the context of Congenital Disorders of Glycosylation (CDG), a group of genetic diseases often caused by defects in the assembly of dolichol-linked oligosaccharides. researchgate.netebi.ac.uk In fibroblasts from patients with a deficiency in dolichol-phosphate-mannose (Dol-P-Man) synthase, a key enzyme in this pathway, treatment with zaragozic acid A has shown promising results. researchgate.netebi.ac.uk The increased availability of dolichol phosphate helps to overcome the reduced efficiency of the deficient enzyme. researchgate.net

Studies have demonstrated that the addition of zaragozic acid A to these deficient cells leads to an increase in the levels of Dol-P-Man and the formation of longer dolichol phosphate species. researchgate.netebi.ac.uk This, in turn, helps to normalize the assembly of dolichol-linked oligosaccharides and reduces the accumulation of incomplete precursors. researchgate.netebi.ac.uk Consequently, this can improve the N-linked glycosylation of proteins. researchgate.net

Table 2: Impact of Zaragozic Acid on Dolichol-linked Oligosaccharide Biosynthesis in CDG Fibroblasts

Cell TypeTreatmentKey FindingsReference
CDG Fibroblasts (Dol-P-Man synthase defect)Zaragozic Acid AIncreased formation of longer Dol-P species. researchgate.netebi.ac.uk
CDG Fibroblasts (Dol-P-Man synthase defect)Zaragozic Acid AIncreased levels of Dol-P-Man. researchgate.netebi.ac.uk
CDG Fibroblasts (Dol-P-Man synthase defect)Zaragozic Acid ADecreased accumulation of incomplete Dol pyrophosphate-GlcNAc2Man5. researchgate.netebi.ac.uk
CDG Fibroblasts (Dol-P-Man synthase defect)Zaragozic Acid ADecreased amount of truncated protein N-linked oligosaccharides. researchgate.netebi.ac.uk
CDG Fibroblasts (Dol-P-Man synthase defect)Zaragozic Acid AIncreased availability of glycosylphosphatidylinositol anchor, indicated by elevated cell-surface expression of CD59. researchgate.netebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50O12 B611924 L-glycero-D-altro-Tridec-10-en-7-ulo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,11,12,13-hexadeoxy-12-(3-phenylpropyl)-, 5-[(4E)-6-methyl-9-phenyl-4-nonenoate], (7S,10E,12xi)- CAS No. 151990-70-4

Properties

CAS No.

151990-70-4

Molecular Formula

C40H50O12

Molecular Weight

722.8 g/mol

IUPAC Name

4,7-dihydroxy-6-(6-methyl-9-phenylnon-4-enoyl)oxy-1-(5-methyl-8-phenyloct-3-enyl)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C40H50O12/c1-27(17-13-23-29-19-5-3-6-20-29)15-9-10-25-31(41)50-33-32(42)38(26-12-11-16-28(2)18-14-24-30-21-7-4-8-22-30)51-34(35(43)44)39(49,36(45)46)40(33,52-38)37(47)48/h3-9,11,15-16,19-22,27-28,32-34,42,49H,10,12-14,17-18,23-26H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)

InChI Key

HPNWHOBVFZEFCZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid E; 

Origin of Product

United States

Chemical Properties of Zaragozic Acid E

Structure of Zaragozic Acid E

The core structure of all zaragozic acids is a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane ring system. toku-e.com Zaragozic acid E, like other members of the family, possesses this central scaffold. The variations that define each specific zaragozic acid, including zaragozic acid E, are found in the 1-alkyl and 6-acyl side chains. researchgate.net It was formerly designated as zaragozic acid D5. researchgate.net

Physicochemical Properties of Zaragozic Acid E

The physicochemical properties of zaragozic acid E are detailed in the table below, based on available data.

PropertyValue
Molecular Formula C40H50O12 nih.govebiohippo.comncats.ionih.gov
Molecular Weight 722.8 g/mol nih.govnih.gov
CAS Number 151990-70-4 nih.gov

Biosynthesis of Zaragozic Acid E

The biosynthesis of the zaragozic acid family, including zaragozic acid E, is a complex process. The core of the molecule is thought to be assembled via a polyketide synthase pathway. wikipedia.org The biosynthesis is believed to proceed through alkyl citrate (B86180) intermediates. researchgate.netannualreviews.org

Synthetic Methodologies for Zaragozic Acids and Analogues

Challenges in Chemical Synthesis of the Highly Oxygenated Core

The central challenge in the synthesis of zaragozic acids lies in the construction of their unique 2,8-dioxabicyclo[3.2.1]octane core. acs.orgnih.govacs.orgmonash.edu This bicyclic structure is heavily decorated with oxygen-containing functional groups, including multiple hydroxyl and carboxylic acid moieties. acs.orgacs.orgpnas.org A particularly formidable obstacle is the presence of six contiguous stereogenic centers, four of which are quaternary. nih.govmonash.edu The installation of the two adjacent, fully substituted carbon atoms at the C4 and C5 positions, in particular, has been a persistent challenge in the field. acs.orgnih.govacs.org

The high density of oxygenation within the core makes it susceptible to undesired side reactions and rearrangements under various chemical conditions. Protecting group strategies must be meticulously planned to differentiate the multiple hydroxyl and carboxyl groups, adding to the complexity of any synthetic route. nih.gov Furthermore, achieving the correct relative and absolute stereochemistry across the six stereocenters requires a high degree of stereocontrol in each bond-forming reaction. nih.govnih.gov

Total Synthesis Approaches

Despite the significant challenges, several research groups have successfully developed total syntheses of various zaragozic acids, providing a blueprint for accessing zaragozic acid E. acs.orgnih.govjst.go.jp These approaches often feature convergent strategies, where the complex molecule is assembled from smaller, more manageable fragments. jst.go.jppharm.or.jp

Stereoselective Total Synthesis Strategies

A hallmark of successful zaragozic acid syntheses is the masterful application of stereoselective reactions to control the intricate stereochemistry of the core. nih.govnih.gov Various strategies have been employed to this end, including:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation has been a key tool for introducing multiple stereocenters with high enantioselectivity. nih.gov In some syntheses, a double dihydroxylation of a diene precursor was used to set the stereochemistry at four contiguous centers (C3 to C6) in a single operation. nih.gov

Aldol (B89426) Reactions: Diastereoselective aldol reactions have been instrumental in creating the crucial carbon-carbon bonds within the core while controlling the stereochemistry of the newly formed stereocenters. jst.go.jpnih.govorganic-chemistry.org For instance, Sn(OTf)2-promoted aldol couplings between α-keto esters and silyl (B83357) ketene (B1206846) thioacetals have been used to create the C4 and C5 quaternary stereocenters simultaneously. jst.go.jppharm.or.jp

Chelation-Controlled Additions: The stereospecific formation of the C5 quaternary center has been achieved through chelation-controlled addition reactions to a ketone, where a metal coordinates to nearby oxygen atoms to direct the approach of the nucleophile from a specific face. caltech.edu

Photochemical C(sp³)–H Acylation: A novel approach has utilized a Norrish-Yang cyclization, a photochemical reaction, to stereoselectively form a key carbon-carbon bond at the challenging C4 position. acs.orgacs.orgnih.govthieme-connect.com

These stereoselective methods are often used in combination to construct the complex stereochemical array of the zaragozic acid core with high fidelity.

Synthesis of Bicyclic Core

The construction of the 2,8-dioxabicyclo[3.2.1]octane core is a pivotal part of any total synthesis. nih.govnih.govthieme-connect.com A common strategy involves the acid-catalyzed intramolecular ketalization of a polyhydroxylated acyclic precursor. jst.go.jp This cyclization event forges the bicyclic ring system.

Several innovative approaches to the bicyclic core have been reported:

A tandem carbonyl ylide formation followed by a 1,3-dipolar cycloaddition has been employed to assemble the core structure efficiently. jst.go.jppharm.or.jp

Another strategy begins with a Feist-Bénary reaction to assemble the three-carbon dicarboxylic acid portion of the core, followed by diastereoselective aldol and dihydroxylation reactions to set the remaining stereocenters before cyclization. nih.gov

Syntheses have also commenced from chiral starting materials like D-mannose or D-gluconolactone, leveraging the existing stereocenters to guide the formation of the new ones. nih.govnih.govrsc.org

The table below summarizes some of the key reactions used in the synthesis of the bicyclic core of zaragozic acids.

Reaction Type Reagents/Conditions Purpose Reference(s)
Intramolecular KetalizationAcid catalysisFormation of the 2,8-dioxabicyclo[3.2.1]octane ring system jst.go.jp
Carbonyl Ylide CycloadditionRhodium(II) catalystsAssembly of the core structure jst.go.jppharm.or.jp
Feist-Bénary ReactionInitial construction of the polycarboxylic acid portion nih.gov
Photochemical C-H AcylationViolet/Blue LED irradiationStereoselective C-C bond formation at C4 acs.orgacs.orgnih.gov

Side Chain Construction

The synthesis of the C1-alkyl and C6-acyl side chains and their attachment to the bicyclic core are the final key steps in the total synthesis of zaragozic acids. acs.orgrsc.orgscielo.br These side chains are crucial for the biological activity of the compounds. pnas.orgnih.govpnas.orgdrugfuture.com

The C1-alkyl side chain is often introduced through the addition of an organometallic reagent to an aldehyde or lactone precursor of the core. nih.govacs.orgrsc.org For example, the addition of a fully functionalized C1 side chain anion to a bicyclic lactone has been used to construct the C1-C1' bond. rsc.orgrsc.org Olefin cross-metathesis has also been utilized to elongate the C1-alkyl side chain. acs.org

The C6-acyl side chain is typically installed by acylating the C6-hydroxyl group of the bicyclic core. acs.org The synthesis of the often chiral acyl side chain itself can be a multi-step process. For instance, Evans' asymmetric enolate methylation has been used to establish the desired stereochemistry in the C6 side chain of zaragozic acid A. acs.org

Development of Synthetic Analogues and Derivatives

The potent biological activity of zaragozic acids has spurred the development of synthetic analogues and derivatives in an effort to find compounds with improved pharmacological properties. nih.govepfl.chgoogle.com These studies often focus on modifying the C1-alkyl and C6-acyl side chains, as these are more synthetically accessible than the complex core. nih.gov

Modifications of the C1-Alkyl and C6-Acyl Side Chains

Systematic modifications of the side chains have revealed important structure-activity relationships. nih.govnih.gov For the C6-acyl side chain, it has been shown that simplifying it to an octanoyl ester is detrimental to in vitro activity. However, increasing the linear chain length up to a tetradecanoyl ester enhances activity. nih.gov The presence of an omega-phenoxy group was found to be a better activity enhancer than an omega-phenyl group. nih.gov Interestingly, while these long-chain derivatives are potent in vitro, shorter-chain derivatives exhibit improved oral activity in mice. nih.gov

Modification of the C1-alkyl side chain has also been explored. However, in at least one study, modifications to the C1-alkyl side chain of an n-butanoyl analogue did not lead to further improvements in in vivo activity. nih.gov

The table below provides examples of C6 side chain modifications and their effect on activity.

C6 Side Chain Modification Effect on In Vitro Activity Effect on In Vivo (Oral) Activity Reference(s)
Simplification to octanoyl esterDeleterious- nih.gov
Increase in linear chain length (up to tetradecanoyl)ImprovedWeak nih.gov
Short-chain derivativesLess activeImproved nih.gov
Omega-phenoxy groupBetter than omega-phenyl- nih.gov

Structure-Activity Relationship (SAR) Insights from Synthetic Analogues

The synthesis of various analogues of zaragozic acids has been instrumental in elucidating their structure-activity relationships (SAR). springernature.com Systematic modifications of the C1 and C6 side chains of zaragozic acid A have revealed critical insights into the features required for potent biological activity. nih.gov

Simplifying the C6 acyl side chain to an octanoyl ester was found to be detrimental to its inhibitory effect. nih.gov However, increasing the linear chain length up to a tetradecanoyl ester led to an improvement in in vitro activity. nih.gov The introduction of an ω-phenoxy group proved to be a more effective activity enhancer than an ω-phenyl group. nih.gov A variety of C6 carbamates, ethers, and carbonates were also prepared and exhibited similar activity profiles to the C6 esters. nih.gov During the synthesis of C6 ethers, C4 and C4,6 bisethers were also isolated, with their relative activity following the order: C6 > C4 > C4,6. nih.gov

While these long-chain derivatives at the C6 position are potent, subnanomolar inhibitors of squalene (B77637) synthase, they show weak activity in inhibiting hepatic cholesterol synthesis in mice. nih.gov Conversely, derivatives with shorter C6 chains are less active in vitro but demonstrate improved oral activity in mice. nih.gov Further modifications to the C1 alkyl side chain of the n-butanoyl analogue did not lead to any additional improvement in oral activity. nih.gov Interestingly, a number of these C6 long-chain derivatives also exhibit potent antifungal activity in vitro. nih.gov

Modification Site Modification Impact on Squalene Synthase Inhibition In Vivo Activity (Hepatic Cholesterol Synthesis)
C6 Side ChainSimplification to octanoyl esterDeleterious-
C6 Side ChainIncreased linear chain length (up to tetradecanoyl)Improved in vitro activityWeak
C6 Side ChainAddition of ω-phenoxy groupBetter activity enhancement than ω-phenyl-
C6 Side ChainCarbamates, ethers, carbonatesSimilar activity profiles to esters-
C1 Side ChainModification of n-butanoyl analogueNo further improvement in oral activity-

Novel Synthetic Tactics

The intricate structure of zaragozic acids has necessitated the development of novel and powerful synthetic methods. These tactics have not only enabled the total synthesis of these natural products but have also expanded the toolkit of synthetic organic chemistry.

A significant breakthrough in the synthesis of zaragozic acid C was the application of a photochemical C(sp³)–H acylation. acs.orgresearchgate.netnih.gov This strategy addresses the formidable challenge of installing the contiguous and fully substituted carbon atoms at the C4 and C5 positions. acs.orgresearchgate.net The key step involves a Norrish-Yang cyclization of a 1,2-diketone intermediate, which is derived from a persilylated D-gluconolactone derivative. acs.orgresearchgate.net

Irradiation with violet LED light induces the cyclization, and subsequent oxidative opening of the resulting α-hydroxycyclobutanone allows for the regio- and stereoselective transformation of an electron-rich tertiary C(sp³)–H bond at C4 into a C(sp³)–C bond. acs.orgresearchgate.net This photochemical approach provides a densely functionalized intermediate that can then be converted to the target molecule through a series of functional group manipulations. acs.orgresearchgate.netnih.gov This method serves as a guide for designing site-selective C(sp³)–H functionalization in architecturally complex and highly oxygenated molecules. researchgate.net

Intramolecular Wacker-type cyclization reactions have proven to be an effective method for constructing the 2,8-dioxabicyclo[3.2.1]octane core of zaragozic acid analogues. nih.gov This palladium-catalyzed oxidation of certain unsaturated diols offers a versatile entry point to this key bicyclic acetal (B89532) structure. scribd.com The strategy has been successfully employed to prepare the core of zaragozic acid, demonstrating its utility in the synthesis of complex heterocyclic systems. nih.govscribd.com

A novel and efficient approach to the carbon skeleton of zaragozic acid C utilizes a controlled oligomerization reaction. nih.gov This strategy employs silyl glyoxylates as dipolar glycolic acid synthons. nih.gov Despite the common occurrence of repeating subunits in chiral natural products, stereocontrolled oligomerization has been a largely underexplored strategy for building carbon frameworks. nih.gov This methodology facilitates the rapid and stereocontrolled formation of the carbon backbone with a desirable arrangement of protecting groups, thereby minimizing the need for functional group manipulations and oxidation state adjustments. nih.gov

Convergent strategies for the total synthesis of zaragozic acid C have been developed utilizing both aldol-based and carbonyl ylide cycloaddition approaches. jst.go.jppharm.or.jp One first-generation synthesis features the simultaneous creation of the C4 and C5 quaternary stereocenters through a Sn(OTf)₂-promoted aldol coupling reaction between an α-keto ester and a silyl ketene thioacetal. jst.go.jp This is followed by the construction of the bicyclic core via an acid-catalyzed internal ketalization under kinetically controlled conditions. jst.go.jp

A second-generation strategy relies on a tandem carbonyl ylide formation/1,3-dipolar cycloaddition. jst.go.jp This powerful approach has also been instrumental in the synthesis of other complex natural products. pharm.or.jp These methods highlight the versatility of classic and modern synthetic reactions in tackling the challenges posed by the intricate structure of the zaragozic acids. acs.orgacs.org

Mechanistic Investigations of Biological Activity

Inhibition of Squalene (B77637) Synthase (SQS)

The primary molecular target of the zaragozic acid family is squalene synthase (SQS), an enzyme that catalyzes the first committed step in sterol biosynthesis—the reductive dimerization of two molecules of farnesyl diphosphate (B83284) (FPP) to form squalene. wikipedia.orgtoku-e.comresearchgate.net Inhibition of this enzyme is the foundational biological activity of these compounds. researchgate.netnih.gov

Zaragozic acids are exceptionally potent competitive inhibitors of squalene synthase. researchgate.netmedchemexpress.comnih.gov Kinetic studies performed on rat liver SQS have demonstrated that these compounds inhibit the enzyme's activity in the picomolar range. researchgate.netnih.govglpbio.com The inhibition is competitive with respect to the enzyme's substrate, farnesyl diphosphate (FPP). nih.gov This indicates that zaragozic acids directly compete with FPP for binding at the enzyme's active site.

While specific kinetic data for zaragozic acid E is not extensively documented in the literature, the inhibitory constants (K_i_) for other members of the family highlight the class's high potency.

CompoundApparent K_i (vs. Rat Liver SQS)
Zaragozic Acid A78 pM
Zaragozic Acid B29 pM
Zaragozic Acid C45 pM
Data sourced from Bergstrom J.D., et al. (1993). researchgate.netnih.gov

The potent inhibitory action of zaragozic acids is largely attributed to their remarkable structural similarity to presqualene diphosphate (PSPP), a key reaction intermediate formed by SQS from two molecules of FPP. nih.govsmolecule.com The structure of a zaragozic acid features a highly acidic, polar core and two nonpolar side chains, which effectively mimics the arrangement of PSPP's diphosphate group and its two farnesyl chains. researchgate.net This structural analogy allows the zaragozic acid molecule to fit snugly into the active site of SQS, acting as a transition-state analogue inhibitor that binds with extremely high affinity. researchgate.net

High-resolution crystal structures of human squalene synthase in complex with zaragozic acid A have provided detailed insights into the binding interactions, which are presumed to be representative for the entire class, including zaragozic acid E. nih.govnih.gov The binding occurs in a large central cavity of the enzyme. The negatively charged tricarboxylic acid core of the inhibitor is a critical anchor, forming extensive interactions with positively charged and polar residues in the active site. nih.gov A surprising finding from these structural studies was the binding orientation of the side chains. While it was hypothesized that the two side chains would occupy the two substrate-binding sites (S1 and S2), structural data revealed that the C-6 acyl side chain extends into a separate hydrophobic pocket, which is part of the binding site for the cofactor NADPH. nih.govnih.gov This dual occupancy contributes to the compound's potent inhibition.

The binding of a zaragozic acid molecule to the active site of squalene synthase induces a significant local conformational change. nih.govsmolecule.comebi.ac.uk Structural analyses show that upon binding of the inhibitor, a flexible loop region of the enzyme closes over the active site, sequestering the inhibitor from the solvent and stabilizing the enzyme-inhibitor complex. nih.govnih.gov This induced-fit mechanism is crucial for the high-affinity binding and potent inhibitory activity observed for this class of compounds. smolecule.com

Binding Interactions with SQS Active Site

Inhibition of Other Enzymes

The inhibitory activity of zaragozic acids is not strictly limited to mammalian or fungal squalene synthase. Their ability to mimic the farnesyl diphosphate condensation intermediate allows them to target homologous enzymes in other organisms.

Zaragozic acids have been shown to be effective inhibitors of dehydrosqualene synthase (CrtM), a bacterial enzyme found in organisms like Staphylococcus aureus. ebi.ac.uk CrtM is functionally homologous to SQS, as it also catalyzes the condensation of two FPP molecules, but it forms dehydrosqualene, the precursor to the carotenoid pigment staphyloxanthin. nih.gov Structural studies of zaragozic acid A bound to CrtM reveal a binding mode similar to that observed in human SQS. nih.govnih.gov However, a key difference is a steric hindrance caused by the bulky C-6 side chain of the inhibitor clashing with a tyrosine residue (Tyr248) in the CrtM active site. nih.govnih.govebi.ac.uk This interaction makes the inhibition of wild-type CrtM less potent than the inhibition of SQS. Nevertheless, this activity demonstrates the broader inhibitory profile of the zaragozic acid family beyond sterol biosynthesis. ebi.ac.uk

Farnesyltransferase (Ras Farnesyltransferase)

While primarily known as a potent inhibitor of squalene synthase, research has also explored the activity of zaragozic acids against farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins and other cellular proteins. tandfonline.com The zaragozic acid family, including zaragozic acid E (formerly known as ZA D5), demonstrates inhibitory effects on this enzyme. researchgate.net

Studies have shown that various zaragozic acids, such as D and D2, are potent inhibitors of farnesyl transferase with IC50 values in the nanomolar range. nih.gov Zaragozic acid A, a closely related compound, also inhibits farnesyl transferase. caymanchem.com This inhibition is achieved by competing with the enzyme's natural substrate, farnesyl diphosphate (FPP). tandfonline.com The structural features of the zaragozic acids, including their tricarboxylic acid core, are thought to play a significant role in their inhibitory activity against FTase. tandfonline.com

Downstream Effects on Isoprenoid and Sterol Metabolism

The primary mechanism of action of zaragozic acids, including zaragozic acid E, is the potent and competitive inhibition of squalene synthase. nih.govnih.gov This enzyme catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl diphosphate (FPP) to presqualene diphosphate and subsequently to squalene. oup.com The inhibition of this key enzyme leads to a cascade of downstream effects on isoprenoid and sterol metabolism.

Accumulation of Farnesyl Diphosphate (FPP) and Derivatives

A direct consequence of inhibiting squalene synthase with zaragozic acids is the cellular accumulation of its substrate, farnesyl diphosphate (FPP). nih.govoup.com This buildup of FPP leads to its diversion into alternative metabolic pathways. pnas.org The accumulated FPP can be dephosphorylated to form farnesol (B120207). nih.govpnas.org

Further metabolism of farnesol can occur, leading to the formation of farnesoic acid and subsequently farnesol-derived dicarboxylic acids (FDDCAs), which are then excreted. researchgate.netpnas.org Studies in animal models treated with zaragozic acid A have demonstrated a significant increase in the urinary excretion of these dicarboxylic acids, suggesting this is a major metabolic route for the excess FPP. ebi.ac.uk In fungal cells, such as Candida albicans, treatment with zaragozic acid B has been shown to cause an eightfold increase in the production of farnesol. asm.org

Metabolite Effect of Zaragozic Acid Treatment References
Farnesyl Diphosphate (FPP)Accumulation nih.govoup.com
FarnesolIncreased production nih.govpnas.orgasm.org
Farnesol-derived dicarboxylic acidsIncreased excretion researchgate.netpnas.orgebi.ac.uk

Modulation of Cholesterol Biosynthesis Pathways

By potently inhibiting squalene synthase, zaragozic acids effectively block the cholesterol biosynthesis pathway at a critical juncture. nih.govnih.gov This leads to a significant reduction in the de novo synthesis of cholesterol in mammalian cells. nih.govnih.gov For instance, zaragozic acid A has been shown to inhibit cholesterol synthesis in Hep G2 cells and in mice. caymanchem.comnih.govglpbio.com

The inhibition of cholesterol synthesis by zaragozic acid has been demonstrated to have further cellular consequences. For example, in human neuroblastoma cells, treatment with zaragozic acid led to a significant reduction in cellular cholesterol levels. nih.gov This effect on cholesterol homeostasis has been shown to sensitize some acute myeloid leukemia cells to therapeutics. nih.gov Furthermore, the reduction in cholesterol, particularly in detergent-resistant membrane microdomains (lipid rafts), has been linked to growth arrest and cell death in prostate cancer cells. researchgate.net

Cell Type Effect of Zaragozic Acid on Cholesterol References
Hep G2 cellsInhibition of cholesterol synthesis caymanchem.comnih.govglpbio.com
Human neuroblastoma cellsReduced cellular cholesterol nih.gov
Acute myeloid leukemia cellsAttenuated cholesterol increments nih.gov
LNCaP prostate cancer cellsDecreased cholesterol synthesis and content researchgate.net
HL-60 cellsReduced cell cholesterol content aacrjournals.org

Impact on Ergosterol (B1671047) Synthesis in Fungi

In fungi, the equivalent of cholesterol is ergosterol, an essential component of the fungal cell membrane. nih.gov The ergosterol biosynthesis pathway also relies on the enzyme squalene synthase. nih.gov Therefore, zaragozic acids are potent inhibitors of ergosterol synthesis in fungi. researchgate.netnih.gov This inhibition of a crucial biosynthetic pathway contributes to the antifungal properties of these compounds. nih.gov The fungicidal nature of zaragozic acids may be partly attributed to the accumulation of farnesol, which occurs as a consequence of blocking the ergosterol pathway. asm.org

Diversion of Mevalonate (B85504) Metabolites

The mevalonate pathway is responsible for the production of FPP and other essential isoprenoids. frontiersin.org By blocking the primary FPP-consuming enzyme, squalene synthase, zaragozic acids cause a redirection of the metabolic flux from the mevalonate pathway. nih.govresearchgate.net Instead of being utilized for sterol synthesis, the accumulating FPP is shunted towards the synthesis of non-sterol isoprenoids and other derivatives. frontiersin.org

This diversion leads to an increased production of farnesol and its subsequent metabolites, as previously discussed. pnas.org Furthermore, the accumulation of FPP can lead to an increased synthesis of geranylgeranyl pyrophosphate (GGPP), another important isoprenoid, as the excess FPP can be utilized by GGPP synthase. nih.gov This shift in the balance of mevalonate-derived metabolites can have wide-ranging effects on various cellular processes that depend on these molecules, including protein prenylation. nih.govnih.gov

Preclinical and in Vitro Biological Research

Cellular and Molecular Responses

Inhibition of Cholesterol Synthesis in Liver Cells (e.g., HepG2 cells)

Zaragozic acids are potent inhibitors of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition effectively reduces the production of cholesterol in liver cells. Research on the human liver cell line, HepG2, has demonstrated that zaragozic acids dose-dependently decrease cholesterol synthesis. lipidmaps.orgnih.govsmolecule.com For instance, zaragozic acid A shows an IC₅₀ value of 6 µM for the inhibition of cholesterol synthesis in these cells. lipidmaps.org The mechanism of action is the competitive inhibition of squalene synthase, with zaragozic acid A exhibiting a Ki value of 78 pM against the rat liver enzyme. nih.gov

In studies using HepG2 cells treated with palmitate to induce cholesterol accumulation, the addition of 10 μM of zaragozic acid abrogated this increase, confirming its role in blocking endogenous cholesterol synthesis. researchgate.net This effect is directly linked to the inhibition of squalene synthase (SQS), which catalyzes the first committed step toward sterol biosynthesis from farnesyl pyrophosphate. smolecule.com

Table 1: Effect of Zaragozic Acids on Cholesterol Synthesis in HepG2 Cells

Compound Effect Potency Reference
Zaragozic Acid A Dose-dependently reduces cholesterol synthesis IC₅₀ = 6 µM lipidmaps.org
Zaragozic Acids (General) Inhibit cholesterol synthesis Potent inhibitors nih.govunife.it

| Zaragozic Acid | Abrogates palmitate-induced cholesterol accumulation | Effective at 10 µM | researchgate.net |

Regulation of Isoprenoid Levels and Metabolism in Cells

By inhibiting squalene synthase, zaragozic acids redirect the metabolic flux of the isoprenoid pathway. Squalene synthase consumes farnesyl pyrophosphate (FPP), so its inhibition leads to an accumulation of FPP and its precursors. nih.govresearchgate.net In the yeast Saccharomyces cerevisiae, treatment with zaragozic acid leads to increased FPP availability in the cell. researchgate.netoup.com This contrasts with inhibitors like statins, which act earlier in the pathway and decrease FPP levels. researchgate.netoup.com

This accumulation of FPP can have several downstream consequences. In Candida albicans, inhibiting squalene synthase with zaragozic acid B resulted in an eightfold increase in the production of farnesol (B120207), a quorum-sensing molecule derived from FPP. nih.gov In mammalian T-cells, treatment with zaragozic acid A was observed to increase the accumulation of farnesyl-PP. nih.gov This modulation of isoprenoid pools is central to the various biological effects of zaragozic acids, as isoprenoids like FPP and geranylgeranyl pyrophosphate (GGPP) are essential for processes like protein prenylation.

Effects on Fungal Biofilms and Growth (e.g., Candida albicans)

Zaragozic acids exhibit antifungal properties, which are thought to be linked to their inhibition of ergosterol (B1671047) biosynthesis, the fungal equivalent of cholesterol. nih.gov However, a significant part of their fungicidal activity against Candida albicans may stem from the resulting accumulation of farnesol. nih.gov Farnesol is a quorum-sensing molecule that inhibits the transition from yeast to the more virulent hyphal form and can block biofilm formation. asm.orgingentaconnect.comoup.com

Treatment of C. albicans with zaragozic acid B led to a substantial, up to eightfold, increase in both intracellular and extracellular farnesol levels. nih.gov This elevated farnesol concentration is believed to contribute significantly to the fungicidal, rather than merely fungistatic, nature of zaragozic acids. nih.gov The inhibition of sterol synthesis by blocking squalene synthase is a key mechanism, and it has been suggested that other antifungals that block this pathway might also elevate farnesol levels. nih.gov

Impact on Viral Production (e.g., Hepatitis C virus)

The replication of the Hepatitis C virus (HCV) is closely tied to host cell lipid metabolism, particularly cholesterol. asm.org Research has shown that inhibiting squalene synthase can be an effective antiviral strategy. In studies using human hepatoma (Huh-7.5.1) cells infected with the HCV JFH-1 strain, the squalene synthase inhibitor zaragozic acid A was found to decrease viral RNA, protein levels, and the production of new virus particles without affecting cell viability. asm.orgnih.govresearchgate.net

The antiviral effect is attributed to the suppression of cholesterol biosynthesis, which is essential for the virus. asm.org The findings highlight that the synthesis of free cholesterol is more critical for HCV production than the formation of cholesteryl esters. asm.org These results identify squalene synthase as a potential therapeutic target for developing antiviral strategies against HCV. asm.orgresearchgate.net

Table 2: Effect of Zaragozic Acid A on Hepatitis C Virus (HCV) Production

Cell Line Virus Strain Effect of Zaragozic Acid A Reference
Huh-7.5.1-derived cells JFH-1 Decreased viral RNA, protein, and progeny production asm.orgresearchgate.net

| Huh-7.5.1-8 cells | JFH-1 | Inhibited progeny virus production | nih.gov |

Modulation of Protein Prenylation

Protein prenylation is a post-translational modification where isoprenoid groups, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are attached to proteins, a process crucial for their proper localization and function. By blocking squalene synthase, zaragozic acids increase the cellular pool of FPP, the substrate for both farnesyltransferases and GGPP synthase. oup.comnih.gov

This increased availability of FPP can influence protein prenylation. In yeast, inhibiting squalene synthase with zaragozic acid A was shown to rescue the temperature-sensitive growth defects of mutants in genes responsible for protein prenylation, specifically bet2-1 and cdc43-2, which encode subunits of geranylgeranyltransferases. researchgate.net This rescue is attributed to the increased levels of FPP and its derivatives, which can enhance the function of the partially defective prenylation enzymes. researchgate.net In pathogenic T-cells, zaragozic acid A treatment led to increased incorporation of FPP into prenylated proteins, which was associated with enhanced Th1-mediated inflammation. nih.gov

Effects on Amyloid-β Protein Precursor Processing

The processing of the amyloid-β protein precursor (AβPP) is central to the pathology of Alzheimer's disease. The non-amyloidogenic pathway involves the cleavage of AβPP by α-secretase, which prevents the formation of the neurotoxic amyloid-β (Aβ) peptide. nih.govimrpress.com Research has shown that cholesterol-lowering drugs can stimulate this protective pathway. nih.govj-alz.com

Zaragozic acid, as an inhibitor of squalene synthase, blocks cholesterol synthesis while allowing the synthesis of isoprenoids to continue. nih.gov Studies in human neuroblastoma cells demonstrated that treatment with 50 µM zaragozic acid led to a roughly 3-fold increase in α-secretase activity and reduced cellular cholesterol by about 30%. nih.govj-alz.comresearchgate.net This stimulation of α-secretase-cleaved soluble AβPP was dose-dependent and saturable. nih.govj-alz.com The effect was abolished by a selective inhibitor of ADAM10, identifying it as the specific α-secretase involved. nih.govresearchgate.net These findings indicate that the cholesterol-lowering effect of zaragozic acid is sufficient to activate the non-amyloidogenic processing of AβPP. nih.govimrpress.com

Influence on Glioblastoma Cell Stemness

There is a mention in a doctoral thesis of zaragozic acid E being tested for its effects on cell viability in glioblastoma cells, but detailed, peer-reviewed studies on its specific influence on glioblastoma cell stemness are not available in the public domain. otago.ac.nz

Studies on Wound Healing in Cellular Assays

No specific studies detailing the effects of zaragozic acid E on wound healing in cellular assays could be identified in the available literature.

In Vivo Preclinical Models

Inhibition of Hepatic Cholesterol Synthesis in Murine Models

There are no specific published preclinical studies evaluating the efficacy of zaragozic acid E in inhibiting hepatic cholesterol synthesis in murine models.

Analysis of Farnesol-Derived Dicarboxylic Acids in Animal Models

No studies were found that analyze the urinary excretion of farnesol-derived dicarboxylic acids in animal models following treatment with zaragozic acid E.

Preclinical Evaluation in Murine Models for Mevalonate (B85504) Kinase Deficiency

There is no available research on the preclinical evaluation of zaragozic acid E in murine models for mevalonate kinase deficiency.

Due to the absence of specific data for zaragozic acid E in these research areas, no data tables or detailed findings can be generated. The synthesis of this compound has been a subject of academic research, but its biological activities as specified in the request have not been documented in accessible scientific literature. navy.mi.th

Analytical Methodologies for Zaragozic Acids

Isolation and Purification Techniques

The isolation of zaragozic acids from fungal fermentation broths is a multi-step process that leverages their amphipathic nature. researchgate.net A typical procedure involves the following stages:

Extraction: The process often begins with extraction from the fungal culture using a solvent like methanol. researchgate.netpnas.org The initial extract contains a complex mixture of metabolites.

Adsorption Chromatography: The crude extract is then often subjected to chromatography on a polymeric adsorbent resin, such as Diaion HP-20. This step helps to separate the zaragozic acids from more polar impurities. pnas.org

Ion-Exchange Chromatography: Taking advantage of the multiple carboxylic acid groups, anion-exchange chromatography, for instance using Dowex 1 resin, is a key purification step. The resin is washed, and the zaragozic acids are subsequently eluted with a high-salt solution, such as methanol/ammonium chloride. pnas.org

Solvent Partitioning: The amphipathic character of zaragozic acids allows for their extraction into an organic solvent like dichloromethane (B109758) after adjusting the pH of the aqueous solution. pnas.orgdoi.org

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is almost invariably achieved by preparative reverse-phase HPLC. researchgate.netpnas.org This technique provides the high resolution necessary to separate the closely related zaragozic acid analogues from one another.

For example, the isolation of zaragozic acid A involved extraction, HP-20 and Dowex 1 chromatography, followed by preparative HPLC on a C18 column with a methanol/phosphoric acid mobile phase to yield the pure compound as a pale yellow oil. pnas.org Similarly, zaragozic acids B and C were isolated using these established extraction and chromatographic procedures, with final purification by preparative reverse-phase HPLC. pnas.org

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of zaragozic acids rely on a combination of spectroscopic methods. Their complex, densely functionalized structure, including a novel bicyclic core and multiple stereocenters, was determined through these powerful analytical tools. nih.govpublish.csiro.aujst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are indispensable. doi.orgpublish.csiro.au These techniques allow for the determination of the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule. acs.org For instance, 2D ¹H NMR experiments were crucial in establishing the relative configuration of the zaragozic acid core during its synthesis. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compounds. doi.orgjst.go.jp Fragmentation patterns observed in the mass spectrum provide additional structural information, helping to identify the nature and location of the side chains that differentiate the various zaragozic acid analogues. publish.csiro.au

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (–OH), carbonyl (C=O) from esters and carboxylic acids, and carbon-carbon double bonds (C=C).

Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about the conjugated systems within the molecule. Zaragozic acid A, for example, exhibits characteristic UV absorption maxima. drugfuture.com

Chiroptical Methods: Techniques like Circular Dichroism (CD) are used to determine the absolute stereochemistry of chiral molecules like the zaragozic acids. The absolute configuration of the dioxabicyclooctane core was confirmed through derivatization and chiroptical analysis.

Technique Information Obtained Relevance to Zaragozic Acid E
1D & 2D NMR Carbon-hydrogen framework, connectivity, relative stereochemistry. doi.orgpublish.csiro.auElucidation of the unique 2,8-dioxobicyclo[3.2.1]octane core and the specific structure of its alkyl and acyl side chains.
High-Resolution MS Elemental formula, molecular weight, side chain fragmentation. doi.orgjst.go.jpConfirms the molecular formula and helps identify the distinct side chains that define zaragozic acid E compared to other analogues.
IR Spectroscopy Presence of functional groups (hydroxyls, carbonyls).Confirms the presence of the multiple hydroxyl, carboxylic acid, and ester functional groups characteristic of the molecule.
UV Spectroscopy Conjugated π-systems. drugfuture.comIdentifies chromophores, such as the α,β-unsaturated ester in the side chain.
Circular Dichroism Absolute configuration (chirality). Determines the absolute stereochemistry at the multiple chiral centers within the molecule.

Chromatographic Analysis

Chromatography is the cornerstone for both the analysis and purification of zaragozic acids and their metabolites.

HPLC is the primary technique for the analytical separation and quantification of zaragozic acids. nih.gov Reverse-phase HPLC (RP-HPLC) is typically employed, where the compounds are separated based on their hydrophobicity.

A common analytical method involves an isocratic system with a C8 or C18 column. pnas.org For example, zaragozic acids A, B, and C have been successfully separated using a Dynamax C8 column with a mobile phase of acetonitrile (B52724) and 0.1% aqueous phosphoric acid (6:4 v/v). pnas.org The retention times allow for the identification and quantification of each analogue in a mixture. pnas.org HPLC methods are also crucial for analyzing the products of biosynthetic studies and for quantifying levels of related compounds, such as dolichol phosphate (B84403) (Dol-P), in cells treated with zaragozic acid. nih.gov In such studies, Dol-P can be labeled with a fluorophore and then separated and quantified by HPLC. nih.gov

Parameter Example Condition 1 Example Condition 2
Column Dynamax C8, 60Å, 8 µm, 4.6 x 250 mmWhatman Magnum 20 C18, 22 mm i.d. x 25 cm (Preparative)
Mobile Phase 6:4 (v/v) Acetonitrile / 0.1% Phosphoric Acid in water4:1 (v/v) Methanol / 10 mM Phosphoric Acid
Flow Rate 1 mL/minNot specified (Preparative scale)
Detection UV AbsorbanceUV Absorbance
Application Analytical separation of zaragozic acids A, B, and C. pnas.orgPreparative purification of zaragozic acid A. pnas.org

While HPLC is ideal for the direct analysis of the non-volatile zaragozic acids, GC-MS is a powerful tool for analyzing the volatile metabolites that accumulate as a result of squalene (B77637) synthase inhibition. azolifesciences.com When cells or organisms are treated with zaragozic acid, the metabolic pathway is blocked, leading to a buildup of upstream precursors. nih.gov

Specifically, the substrate for squalene synthase, farnesyl diphosphate (B83284), accumulates. researchgate.net This can be metabolized into farnesol (B120207) and subsequently to farnesol-derived dicarboxylic acids (FDDCAs), which are then excreted. researchgate.net To be analyzed by GC-MS, these polar metabolites typically require a derivatization step, such as trimethylsilylation, to make them volatile. mdpi.com The sample is then injected into the gas chromatograph, where the components are separated before being detected and identified by the mass spectrometer. azolifesciences.com This technique has been used to study the metabolic consequences of zaragozic acid treatment in various biological systems. researchgate.netibb.waw.pl

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Methods for Studying Enzyme Activity (e.g., Squalene Synthase Assays)

To evaluate the inhibitory potency of zaragozic acids, including zaragozic acid E, researchers use enzyme activity assays. The standard method is a squalene synthase assay that measures the enzyme's ability to convert its substrate, farnesyl diphosphate (FPP), into squalene. pnas.org

These assays are typically performed using a microsomal preparation from rat liver, which is a rich source of squalene synthase. pnas.orgguidetopharmacology.org The activity is monitored by using a radiolabeled substrate, such as [¹⁴C]FPP. pnas.org The assay mixture contains the enzyme source, radiolabeled FPP, and necessary cofactors like NADPH and MgCl₂. pnas.org After an incubation period, the reaction is stopped, and the product, [¹⁴C]squalene, is extracted with a nonpolar solvent. pnas.org The amount of radioactivity in the extract is then quantified using a scintillation counter, which reflects the amount of squalene produced. pnas.org To determine the inhibitory constant (Ki) of a compound like zaragozic acid E, the assay is run at various concentrations of both the substrate and the inhibitor. pnas.org Zaragozic acids have been shown to be extremely potent competitive inhibitors, with Ki values in the picomolar range. nih.govresearchgate.net

Component Purpose Typical Concentration
Rat Liver Microsomes Source of squalene synthase enzyme. pnas.org2.2 µg of protein per assay. pnas.org
[¹⁴C]Farnesyl Diphosphate ([¹⁴C]FPP) Radiolabeled substrate. pnas.org0.2 µM to 10 µM. pnas.org
NADPH Essential cofactor for the reductive reaction. pnas.org10 mM. pnas.org
MgCl₂ Divalent cation required for enzyme activity. pnas.org5.5 mM. pnas.org
Buffer (e.g., Hepes) Maintain optimal pH (e.g., 7.5). pnas.org50 mM. pnas.org
Zaragozic Acid Inhibitor being tested.Varied concentrations to determine Ki.

Conceptual Therapeutic and Biotechnological Potential

Hypercholesterolemia Management Concepts

Zaragozic acid E and its analogs are powerful inhibitors of squalene (B77637) synthase, an enzyme that catalyzes the first dedicated step in cholesterol biosynthesis. researchgate.netnih.gov This inhibition effectively blocks the production of cholesterol. researchgate.netnih.gov In primate models, administration of zaragozic acids has been shown to lower plasma cholesterol levels. researchgate.netnih.gov Furthermore, in rats, zaragozic acid A treatment led to an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels, which would enhance the clearance of LDL cholesterol from the bloodstream. sigmaaldrich.com

The potent, picomolar competitive inhibition of squalene synthase by zaragozic acids underscores their potential as a novel class of therapeutic agents for managing hypercholesterolemia. apexbt.comacs.org By targeting an early step in the cholesterol synthesis pathway, these compounds offer a distinct mechanism compared to other lipid-lowering drugs. mdpi.com Although still under investigation and not yet approved for clinical use, the unique action and efficacy in preclinical models position zaragozic acids as promising candidates for future hyperlipidemia treatments. apexbt.commdpi.com

Antifungal Research Applications

The inhibition of squalene synthase by zaragozic acids is not limited to mammalian cells; it also potently disrupts the synthesis of ergosterol (B1671047) in fungi. researchgate.netnih.gov Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammals. By blocking its synthesis, zaragozic acids exhibit potent fungicidal activity. researchgate.netnih.gov This has led to their investigation as broad-spectrum antifungal agents. agscientific.com

Potential in Antibacterial Strategies

Emerging research has highlighted the potential of zaragozic acids in combating bacterial infections, particularly against Staphylococcus aureus. nih.gov Zaragozic acid A has been shown to effectively inhibit dehydrosqualene synthase (CrtM) in S. aureus. nih.govrcsb.org This enzyme is crucial for the synthesis of staphyloxanthin, a golden pigment that acts as an antioxidant, protecting the bacterium from oxidative stress imposed by the host's immune system. nih.govrcsb.org

By inhibiting staphyloxanthin production, zaragozic acid A can render S. aureus more susceptible to oxidative killing, thereby acting as a potential antivirulence agent. nih.gov This approach, which targets bacterial defense mechanisms rather than causing direct cell death, may reduce the selective pressure for resistance development. nih.gov The ability of zaragozic acid A to impair golden pigment formation and inhibit biofilm formation in S. aureus and Bacillus subtilis further supports its potential as a selective antibacterial drug. nih.gov

Antitumor Research Directions (e.g., Ras Farnesyltransferase Inhibition, AML Cell Lines)

The potential of zaragozic acids in oncology is an area of active investigation, with a focus on their ability to inhibit Ras farnesyltransferase and their effects on acute myeloid leukemia (AML) cells. nih.govtandfonline.com

Some studies have indicated that zaragozic acids can inhibit farnesyl-protein transferase (FPTase), an enzyme responsible for the farnesylation of proteins, including the Ras protein. google.comresearchgate.net The farnesylation of Ras is a critical post-translational modification that allows it to anchor to the cell membrane and participate in signal transduction pathways that regulate cell growth and proliferation. google.com Dysregulation of Ras signaling is a hallmark of many cancers. By inhibiting Ras farnesylation, zaragozic acids could potentially disrupt these oncogenic signaling pathways. tandfonline.comgoogle.com

In the context of AML, research has shown that some AML cells exhibit increased cholesterol requirements for survival and to protect against therapies. nih.gov Treatment with agents that modulate cholesterol synthesis, such as mevastatin (B1676542) and zaragozic acid, has been shown to sensitize AML cells to radiochemotherapy. nih.govashpublications.org Zaragozic acid, by inhibiting cholesterol synthesis without affecting isoprenoid synthesis, helps to elucidate the specific role of cholesterol in the survival of these cancer cells. nih.govashpublications.org This suggests that cholesterol modulation could be a valuable strategy to improve therapeutic outcomes in certain types of AML. nih.govashpublications.org However, other studies have suggested that the cytotoxic effects of statins in AML are primarily due to the blockade of the isoprenylation route rather than just the inhibition of cholesterol synthesis. rug.nl

Emerging Applications in Neurological Research (e.g., Amyloid-β Processing, Isoprenoid Insufficiency)

Zaragozic acids are also being explored for their potential in neurological research, particularly in the context of Alzheimer's disease and conditions related to isoprenoid insufficiency. nih.govresearchgate.netmdpi.com

Studies have shown that zaragozic acid can stimulate the non-amyloidogenic processing of the amyloid-β protein precursor (AβPP). nih.govresearchgate.net In Alzheimer's disease, the amyloidogenic processing of AβPP leads to the formation of amyloid-β (Aβ) peptides, which are a major component of the amyloid plaques found in the brains of patients. The non-amyloidogenic pathway, mediated by α-secretase, cleaves AβPP within the Aβ domain, preventing the formation of Aβ. mdpi.com Research in human neuroblastoma cells demonstrated that treatment with zaragozic acid led to a significant increase in α-secretase activity and a reduction in cellular cholesterol. nih.govresearchgate.netj-alz.com This effect was comparable to that of low concentrations of lovastatin (B1675250) and was abolished by a selective inhibitor of ADAM10, a key α-secretase. nih.govresearchgate.net These findings suggest that inhibiting cholesterol synthesis with zaragozic acid could be a strategy to promote the beneficial non-amyloidogenic processing of AβPP. nih.govresearchgate.netimrpress.com However, it is noteworthy that one study found zaragozic acid had no significant effect on the clearance of extracellular Aβ by microglia. nih.gov

In conditions of isoprenoid insufficiency, such as mevalonate (B85504) kinase deficiency, the inhibition of squalene synthase by zaragozic acid could theoretically divert the metabolic flux towards the synthesis of non-sterol isoprenoids like geranylgeraniol. mdpi.comunife.it This could potentially help to counteract the effects of isoprenoid deficiency and protect neuronal cells from associated toxicity. mdpi.comunife.it

Biotechnological Applications in Metabolic Engineering

The inhibitory properties of zaragozic acid on the sterol biosynthesis pathway have potential applications in the field of metabolic engineering. dntb.gov.ua In organisms like the yeast Saccharomyces cerevisiae, which is a common host for the production of various high-value chemicals, redirecting metabolic pathways is a key strategy. researchgate.net

By using zaragozic acid to block the conversion of farnesyl pyrophosphate (FPP) to squalene, FPP can be shunted towards the production of other desirable compounds derived from this precursor. nih.gov For example, this could enhance the synthesis of sesquiterpenoids, which have applications as flavors, fragrances, and pharmaceuticals. researchgate.net The ability to precisely control metabolic flux using inhibitors like zaragozic acid provides a valuable tool for optimizing the production of bio-based chemicals and fuels in engineered microbial systems. acs.org

Future Research Directions

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of the zaragozic acid core is understood to occur through a polyketide synthase pathway, utilizing precursors such as acetate, methionine, succinate, and benzoic acid. wikipedia.org It is proposed that the pathway proceeds via alkyl citrate (B86180) intermediates. researchgate.net However, the precise enzymatic steps and genetic machinery governing the formation of the unique 2,8-dioxabicyclo[3.2.1]octane core and the attachment of the specific side chains of zaragozic acid E remain to be fully elucidated. Future research should focus on identifying and characterizing the specific polyketide synthases, tailoring enzymes, and regulatory elements involved. This could involve genome mining of producing organisms, heterologous expression of biosynthetic gene clusters, and in vitro reconstitution of enzymatic pathways. A complete understanding of the biosynthesis would not only be of fundamental scientific interest but could also enable the production of novel analogues through biosynthetic engineering.

Advanced Synthetic Strategies for Complex Analogues

The total synthesis of zaragozic acids is a formidable challenge due to their dense stereochemistry and complex bicyclic core. Numerous strategies have been developed for the synthesis of related compounds, such as zaragozic acid C, which provide a blueprint for future work on analogues of zaragozic acid E. acs.orgthieme-connect.com Advanced synthetic approaches that could be further explored include:

Photochemical C(sp³)–H Acylation: This method, utilized in the synthesis of zaragozic acid C, employs a Norrish-Yang cyclization and allows for the strategic functionalization of C-H bonds, which is a powerful tool for constructing complex molecular architectures. acs.orgthieme-connect.comresearchgate.net

Controlled Oligomerization: A novel strategy based on the sequential, stereoselective assembly of simple building blocks, such as silyl (B83357) glyoxylates, has been developed and could be adapted for the efficient construction of the zaragozic acid core and its analogues. organic-chemistry.org

Synthesis of Specific Side Chains: The synthesis of the C1-side chain of zaragozic acid D has been reported, providing a direct starting point for the synthesis of zaragozic acid E and its derivatives. acs.orgresearchgate.net

Future synthetic efforts should aim to develop more convergent and scalable routes to not only zaragozic acid E itself but also to a diverse library of analogues with modified side chains. This will be crucial for systematically exploring the structure-activity relationship (SAR) and optimizing the compound's properties.

Detailed Molecular Dynamics and Structural Biology of Enzyme-Inhibitor Complexes

The inhibitory action of zaragozic acids stems from their ability to bind tightly to the active site of squalene (B77637) synthase. scbt.com Crystal structures of zaragozic acid A in complex with human squalene synthase have revealed that the inhibitor induces a local conformational change in the substrate-binding site, with its C-6 acyl group extending into the cofactor binding cavity. ebi.ac.ukresearchgate.netnih.govrcsb.org While these studies provide a solid foundation, high-resolution crystal structures of zaragozic acid E specifically complexed with squalene synthase are needed to understand the precise interactions of its unique side chains.

Furthermore, detailed molecular dynamics (MD) simulations can complement the static picture provided by X-ray crystallography. MD simulations can be used to:

Probe the dynamic behavior of the enzyme-inhibitor complex over time.

Calculate the binding free energies of zaragozic acid E and its analogues.

Identify key residues and water molecules that mediate the interaction.

Simulate the binding of the inhibitor to different conformational states of the enzyme.

These computational studies, in conjunction with experimental structural data, will provide a more complete understanding of the inhibition mechanism at the atomic level and guide the rational design of more potent and selective inhibitors.

Exploration of Novel Biological Targets and Pathways

While the primary target of zaragozic acids is squalene synthase, some studies have suggested that they may have other biological activities. For instance, zaragozic acids have been reported to mildly inhibit Ras farnesyl-protein transferase and show potential as antitumor agents. wikipedia.orgepfl.ch Another study demonstrated that zaragozic acid can stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor, suggesting a potential role in Alzheimer's disease research. nih.gov

Future research should systematically screen zaragozic acid E against a broad panel of enzymes and cellular pathways to identify novel targets. This could uncover new therapeutic applications for this class of molecules beyond cholesterol-lowering and antifungal activities. Techniques such as chemoproteomics and high-throughput screening of cell-based assays will be invaluable in this endeavor.

Development of Advanced Preclinical Models for Disease Research

The cholesterol-lowering effects of zaragozic acids have been demonstrated in animal models. apexbt.com To further explore the therapeutic potential of zaragozic acid E, more sophisticated preclinical models are required. For hypercholesterolemia research, this could include the use of genetically modified mouse models that more accurately recapitulate human lipid metabolism and atherosclerosis.

For oncology applications, where zaragozic acids have shown promise, a range of preclinical models should be employed. frontiersin.org This includes not only traditional xenograft models using human cancer cell lines but also more advanced models such as patient-derived xenografts (PDXs) and syngeneic mouse models that allow for the study of the tumor microenvironment and the immune response to treatment.

Strategies for Improving Selectivity and Efficacy in Research Models

A key challenge in the development of squalene synthase inhibitors is achieving tissue selectivity, particularly for the liver, which is the primary site of cholesterol synthesis. nih.gov While potent, a lack of selectivity can lead to off-target effects. Future research should focus on designing and synthesizing analogues of zaragozic acid E with improved pharmacokinetic and pharmacodynamic properties. This could involve:

Prodrug Approaches: Modifying the carboxylic acid groups to improve cell permeability and liver-specific activation.

Targeted Delivery Systems: Conjugating zaragozic acid E to liver-targeting moieties.

Structure-Activity Relationship (SAR) Studies: As mentioned previously, systematically modifying the side chains to enhance both potency and selectivity. epfl.ch

By combining these strategies, it may be possible to develop second-generation zaragozic acid E analogues with superior therapeutic profiles for use in research models and potentially as future therapeutic agents.

Q & A

Basic: What structural features of zaragozic acids are critical for their inhibitory activity against squalene synthase?

The core structure of zaragozic acids includes a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid scaffold, which is essential for binding to squalene synthase (SQS). The tricarboxylic acid groups interact with the enzyme's active site, while hydrophobic acyl side chains (e.g., C-6 acyl group) enhance binding affinity and selectivity. Modifications to these regions significantly alter inhibitory potency .

Basic: What experimental methodologies are used to determine the inhibitory constants (Ki) of zaragozic acids?

Ki values are typically measured using in vitro enzyme assays with purified SQS. Competitive inhibition kinetics are analyzed by varying substrate (farnesyl pyrophosphate) concentrations in the presence of fixed inhibitor levels. Radiolabeled substrates (e.g., [³H]mevalonate) track squalene production, and data are fitted to Dixon or Lineweaver-Burk plots. For example, zaragozic acid A exhibits a Ki of 78 pM against rat liver SQS .

Advanced: How do structural modifications in zaragozic acid analogs affect selectivity between human SQS and bacterial dehydrosqualene synthase (CrtM)?

The C-6 acyl group in zaragozic acid A extends into a hydrophobic cavity in human SQS but faces steric hindrance in CrtM due to Tyr248. Reducing bulk at this residue (e.g., via mutagenesis) improves binding to CrtM. This highlights the role of acyl chain engineering to optimize selectivity for antimicrobial vs. anticholesterolemic applications .

Advanced: What stereochemical challenges arise during the total synthesis of zaragozic acids, and how are they addressed?

The bicyclic core contains six contiguous stereocenters, requiring precise control during oligomerization. Strategies include:

  • Chelation-controlled enolate formation (Ireland–Claisen rearrangement) to set C4/C5 stereochemistry .
  • Self-consistent oligomerization of silyl glyoxylates to assemble glycolic acid fragments with correct configurations .
  • Epimerization protocols (e.g., NaOMe/MeOH) to correct mismatched stereocenters post-synthesis .

Basic: What in vivo models validate the cholesterol-lowering efficacy of zaragozic acids?

  • HepG2 cells : Used to measure dose-dependent inhibition of cholesterol synthesis (IC₅₀ = 6 µM for zaragozic acid A) .
  • Mouse models : Intraperitoneal administration (ED₅₀ = 0.2 mg/kg) reduces hepatic cholesterol and increases LDL receptor mRNA, confirming in vivo efficacy .

Advanced: How do discrepancies between in vitro IC₅₀ and in vivo ED₅₀ values impact translational research?

While zaragozic acid A shows nanomolar in vitro potency (Ki = 78 pM), its in vivo ED₅₀ is higher (0.2 mg/kg), likely due to metabolic instability or poor bioavailability. Researchers address this by synthesizing prodrugs or optimizing acyl side chains for enhanced pharmacokinetics .

Basic: Which analytical techniques confirm the stereochemical purity of synthesized zaragozic acids?

  • NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., J₄,₅ = 9.8 Hz in the bicyclic core) .
  • Optical rotation : Matches synthetic intermediates to natural products (e.g., [α]D²² = +18.3° for zaragozic acid A) .
  • X-ray crystallography : Resolves absolute configurations, as seen in SQS/zaragozic acid A co-crystal structures .

Advanced: What mechanistic insights explain zaragozic acids' dual inhibition of SQS and prenyl transferases (FTase/GGTase)?

Zaragozic acid A inhibits FTase (IC₅₀ = 216 nM) and GGTase I (IC₅₀ = 50 nM) by mimicking the farnesyl pyrophosphate substrate. This off-target activity complicates mechanistic studies but may synergize with SQS inhibition in cancer therapy. Selective analogs are designed by truncating the C-1 acyl chain to reduce prenyl transferase affinity .

Basic: How does SQS inhibition alter downstream cholesterol biosynthesis intermediates?

SQS blockade leads to accumulation of farnesyl pyrophosphate, which is diverted to:

  • Farnesol : Induces apoptosis in cancer cells.
  • Dolichols : Affects glycoprotein synthesis.
  • HMG-CoA reductase feedback inhibition : Lowers LDL receptor expression .

Advanced: What strategies resolve conflicting data on acyl group roles in zaragozic acid binding?

Comparative crystallography of human SQS and CrtM complexes reveals divergent binding modes for the C-6 acyl group. In SQS, it occupies a hydrophobic pocket; in CrtM, steric clashes reduce affinity. Mutagenesis (e.g., CrtM Y248A) and molecular dynamics simulations validate these interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.